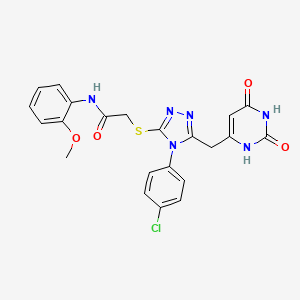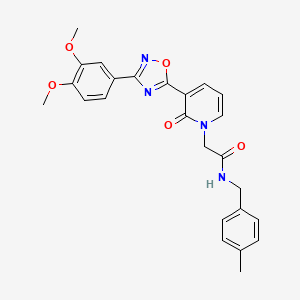![molecular formula C13H9BrN2OS2 B2485796 5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 391223-71-5](/img/structure/B2485796.png)
5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that likely participates in various chemical reactions due to its functional groups. Such compounds are of interest in material science, pharmacology, and synthetic chemistry due to their unique structural features and potential biological activities.
Synthesis Analysis
The synthesis of similar compounds typically involves cyclization reactions of thioamides with chloroacetoacetates or bromoacetylation of azulenes followed by reactions with thioamides, thioureas, or thiosemicarbazones (Tang Li-jua, 2015); (Hiromi Takao et al., 2004). These methods highlight the versatility in creating complex molecules with multiple functional groups.
Molecular Structure Analysis
X-ray diffraction and spectroscopic methods like IR, 1H NMR, and MS are commonly used to elucidate the structures of such compounds. For instance, the crystal structure analysis of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide provided insights into its molecular configuration, exhibiting both intra and intermolecular hydrogen bonds (Analytical Sciences: X-ray Structure Analysis Online, 2004).
Chemical Reactions and Properties
Compounds like 5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide often undergo bromination and nitration, revealing selectivity in reaction due to their structural configuration. For example, bromination reactions can occur at "abnormal" positions due to specific electronic structures, influencing reaction selectivity and outcomes (Bian-Peng Wu et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
- Research has explored the synthesis of pharmacologically active benzo[b]thiophen derivatives, including compounds with bromo substitutions, highlighting their potential in medicinal chemistry. These compounds have been prepared through cyclization processes and further functionalized to explore their pharmacological properties (Chapman et al., 1971).
Catalytic Approaches and Computational Applications
- Studies on the synthesis of functionalized thiophene-based pyrazole amides through various catalytic approaches have been reported. The research includes the exploration of structural features through computational applications, providing insights into the electronic structure and potential non-linear optical (NLO) properties of synthesized compounds (Kanwal et al., 2022).
Synthesis of Related Compounds for Material Science
- Novel thiophene derivatives have been synthesized for applications such as photostabilizers for rigid poly(vinyl chloride), indicating the potential use of similar compounds in material science to enhance the durability of polymers under UV exposure (Balakit et al., 2015).
Computational Chemistry and Bioactivity
- The synthesis and characterization of novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties have been undertaken, with computational studies and bioassay data suggesting potential antibacterial and antifungal applications. Such studies underscore the importance of integrating synthetic chemistry with computational methods to predict and evaluate the biological activities of new compounds (Mabkhot et al., 2017).
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed in the context of their inhibitory effects against M. tuberculosis .
Mode of Action
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Biochemical Pathways
The inhibition of the aforementioned enzymes suggests that this compound may affect a variety of biochemical pathways, including dna replication, cell wall synthesis, and various metabolic processes .
Result of Action
The inhibition of various enzymes suggests that this compound may interfere with bacterial growth and proliferation .
Propiedades
IUPAC Name |
5-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2OS2/c1-7-3-2-4-8-11(7)15-13(19-8)16-12(17)9-5-6-10(14)18-9/h2-6H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDOWMNSRFQKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide](/img/structure/B2485714.png)


![7-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2485719.png)
![N-[(3-chlorophenyl)methyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2485720.png)
![3-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2485721.png)



![2-[[2-[(4-Methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2485727.png)
![Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)


